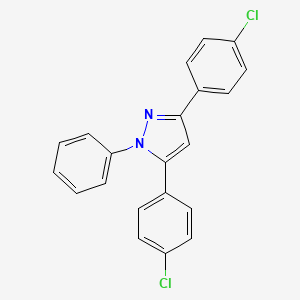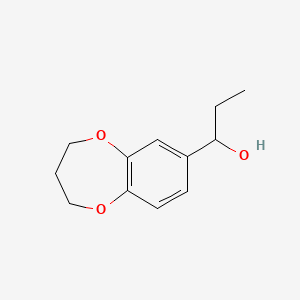
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol is an organic compound with the molecular formula C12H16O3 It is a derivative of benzodioxepin, a bicyclic structure containing a dioxepin ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring. This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions.
Introduction of the Propanol Group: The next step involves the introduction of the propanol group at the 7-position of the benzodioxepin ring. This can be achieved through a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the benzodioxepin intermediate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
科学的研究の応用
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of free radicals and inhibition of oxidative stress pathways. Its antimicrobial activity may involve disruption of microbial cell membranes and inhibition of essential enzymes.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A related compound with an amine group instead of a propanol group.
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: A related compound with a thiol group instead of a propanol group.
Uniqueness
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol is unique due to its specific functional group (propanol) and its potential applications in various fields. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
35533-71-2 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-2-10(13)9-4-5-11-12(8-9)15-7-3-6-14-11/h4-5,8,10,13H,2-3,6-7H2,1H3 |
InChIキー |
KEHJQAQDJPWHJF-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC2=C(C=C1)OCCCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


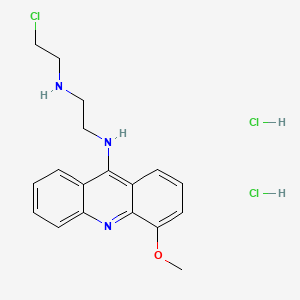
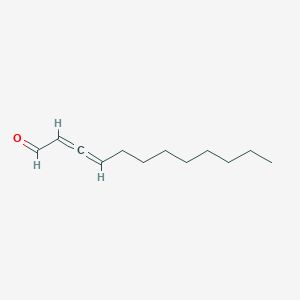
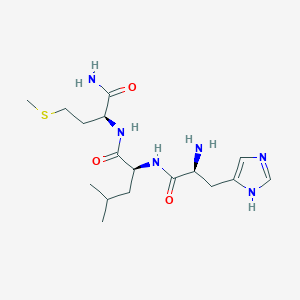
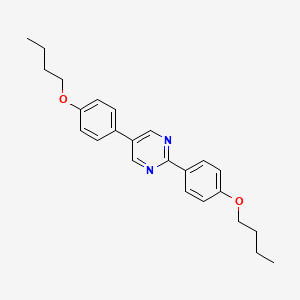
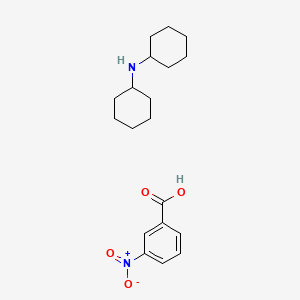
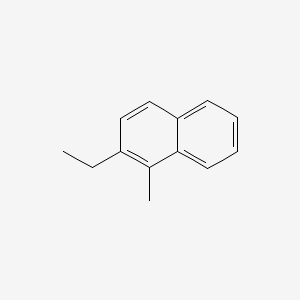
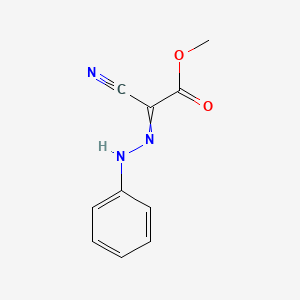
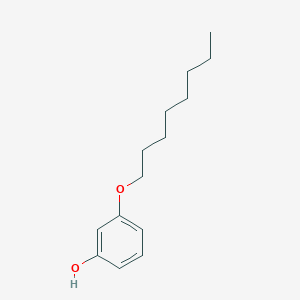
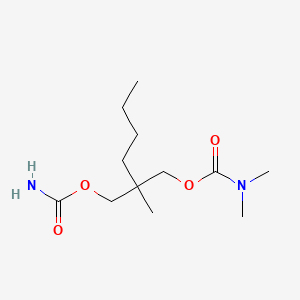
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
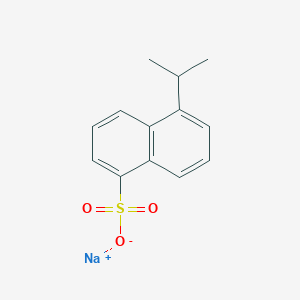
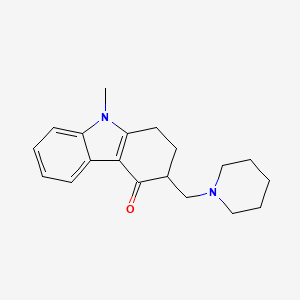
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
